molecular formula C8H8N2S B1353876 6-Methylthieno[2,3-b]pyridin-4-amine CAS No. 73227-70-0

6-Methylthieno[2,3-b]pyridin-4-amine

Cat. No.: B1353876
CAS No.: 73227-70-0
M. Wt: 164.23 g/mol
InChI Key: CWBYBUBMBIXYGM-UHFFFAOYSA-N
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Description

6-Methylthieno[2,3-b]pyridin-4-amine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of thienopyridine, characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of a methyl group at the 6-position and an amino group at the 4-position further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthieno[2,3-b]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiophenes with appropriate reagents to form the thienopyridine core. For instance, the Vilsmeier–Haack reaction can be employed to produce 4-chlorothieno[2,3-b]pyridines, which can then be further modified to introduce the amino group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of efficient catalysts and reaction conditions that minimize by-products and facilitate large-scale production. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methylthieno[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents at various positions on the thienopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under suitable conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-Methylthieno[2,3-b]pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Methylthieno[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: Lacks the methyl and amino groups, resulting in different chemical properties and reactivity.

    Thiazolo[3,2-a]pyridine: Contains a thiazole ring instead of a thiophene ring, leading to distinct biological activities.

    [1,2,4]Triazolo[1,5-a]pyridine: Features a triazole ring, which imparts unique pharmacological properties.

Uniqueness

6-Methylthieno[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which enhances its reactivity and potential applications. The presence of the methyl and amino groups allows for targeted modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-methylthieno[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBYBUBMBIXYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CSC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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